Fmoc-Dap(Fmoc)-OH

Descripción general

Descripción

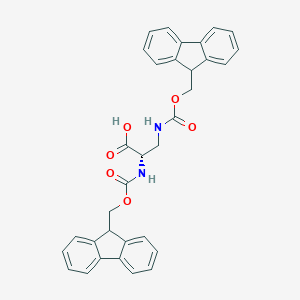

Fmoc-Dap(Fmoc)-OH is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.

Aplicaciones Científicas De Investigación

Fmoc-Dap(Fmoc)-OH has several scientific research applications:

Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its ability to protect amino groups during chemical reactions.

Biological Studies: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.

Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(Fmoc)-OH typically involves the protection of amino acids using Fmoc groups. One common method involves the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of high-quality this compound suitable for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Dap(Fmoc)-OH undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc protecting groups can be removed under basic conditions, such as treatment with piperidine, to yield the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Common Reagents and Conditions

Fmoc-Cl: Used for the protection of amino groups.

Piperidine: Used for the deprotection of Fmoc groups.

DIC and HOBt: Used for peptide coupling reactions.

Major Products Formed

The major products formed from these reactions include protected and deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of Fmoc-Dap(Fmoc)-OH involves the protection of amino groups during peptide synthesis. The Fmoc groups prevent unwanted side reactions by temporarily blocking the amino groups. Upon completion of the desired reactions, the Fmoc groups can be removed under basic conditions to yield the free amino acid or peptide .

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid: A phenylalanine derivative with similar protecting groups.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid: An alanine derivative with similar protecting groups.

Uniqueness

Fmoc-Dap(Fmoc)-OH is unique due to its specific structure and the presence of two Fmoc protecting groups, which provide enhanced protection during peptide synthesis compared to compounds with a single Fmoc group .

Actividad Biológica

Fmoc-Dap(Fmoc)-OH, or N-(9-fluorenylmethoxycarbonyl)-L-diaminopropionic acid, is a significant compound in peptide synthesis, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and applications in research, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorenylmethoxycarbonyl (Fmoc) protecting groups attached to the diaminopropionic acid (Dap) backbone. Its empirical formula is C22H22N2O6, with a molecular weight of 410.42 g/mol. The dual Fmoc protection allows for selective deprotection strategies during peptide synthesis, enhancing the versatility of this compound in creating complex peptide structures.

Biological Activity

The biological activity of this compound is primarily linked to its role in synthesizing peptides that can exhibit various biological functions. The incorporation of Dap residues into peptides has been associated with several potential activities:

- Antimicrobial Properties : Peptides synthesized with Dap residues have shown promise in antimicrobial applications, potentially acting against various pathogens.

- Protein-Protein Interactions : this compound can be utilized to study protein interactions by incorporating modified Dap residues into peptides that probe binding sites on target proteins.

- Gene Delivery Systems : Research indicates that peptides containing Dap can enhance nucleic acid delivery by forming complexes that protect genetic material from degradation and facilitate cellular uptake through endocytosis .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the compound serves as a building block for assembling larger peptide chains. The following steps outline a general procedure:

- Resin Preparation : The resin is swollen in DMF (Dimethylformamide) to prepare for coupling.

- Coupling Reaction : this compound is coupled to the resin-bound peptide using coupling reagents such as HCTU (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine).

- Deprotection : The Fmoc group is removed under basic conditions (e.g., using piperidine) to expose the amino group for further reactions.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-Dap-OH | Lacks second Fmoc protection | Simpler structure for standard peptide synthesis |

| Fmoc-Lys-OH | Contains lysine instead of Dap | Commonly used in synthesizing cationic peptides |

| Alloc-Dap-OH | Lacks Fmoc protection | Useful for specific coupling reactions without Fmoc |

| Boc-Dap-OH | Uses Boc instead of Fmoc | Different deprotection conditions; less common usage |

Case Studies

-

Antimicrobial Peptide Development :

A study highlighted the synthesis of antimicrobial peptides incorporating this compound, demonstrating enhanced activity against Gram-positive bacteria. The modifications allowed for tuning the peptide's hydrophobicity and charge, significantly impacting its antimicrobial efficacy. -

Gene Delivery Applications :

Research published on the use of Dap-containing peptides showed their effectiveness in delivering nucleic acids to cells while minimizing cytotoxicity. The study compared these peptides with traditional delivery systems and found them to be superior in terms of cell viability and transfection efficiency . -

Protein Interaction Studies :

Utilizing this compound in peptide design facilitated studies on protein-protein interactions. Peptides synthesized from this compound were used to map binding sites on target proteins, revealing critical insights into their functional roles within biological pathways.

Propiedades

IUPAC Name |

(2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEGOSWFFHSPHM-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373238 | |

| Record name | Fmoc-Dap(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201473-90-7 | |

| Record name | Fmoc-Dap(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid in the synthesis of technetium-99m labeled peptides?

A1: (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, or Fmoc-DAP-[Fmoc]-OH, acts as a building block for incorporating a protected diaminedithiol (N(2)S(2)) chelator during solid-phase peptide synthesis []. This chelator is crucial as it allows for the subsequent labeling of the peptide with technetium-99m (99mTc), a radioisotope commonly used in medical imaging.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.